![molecular formula C24H31ClN2O6 B5205936 1-(2-adamantyl)-4-[(4-chlorophenoxy)acetyl]piperazine oxalate](/img/structure/B5205936.png)
1-(2-adamantyl)-4-[(4-chlorophenoxy)acetyl]piperazine oxalate
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Overview
Description
1-(2-adamantyl)-4-[(4-chlorophenoxy)acetyl]piperazine oxalate, also known as ACPD, is a chemical compound that has been extensively studied for its potential therapeutic applications. ACPD belongs to the class of piperazine derivatives and has been found to exhibit a wide range of biological activities.
Mechanism of Action
1-(2-adamantyl)-4-[(4-chlorophenoxy)acetyl]piperazine oxalate acts as an agonist of metabotropic glutamate receptors (mGluRs), which are G-protein-coupled receptors that regulate the activity of ion channels and intracellular signaling pathways. 1-(2-adamantyl)-4-[(4-chlorophenoxy)acetyl]piperazine oxalate has been found to activate mGluR1 and mGluR5, which are involved in the regulation of synaptic plasticity, learning, and memory. 1-(2-adamantyl)-4-[(4-chlorophenoxy)acetyl]piperazine oxalate has also been shown to modulate the release of neurotransmitters such as dopamine, serotonin, and acetylcholine.
Biochemical and physiological effects:
1-(2-adamantyl)-4-[(4-chlorophenoxy)acetyl]piperazine oxalate has been found to exhibit a wide range of biochemical and physiological effects. 1-(2-adamantyl)-4-[(4-chlorophenoxy)acetyl]piperazine oxalate has been shown to enhance long-term potentiation (LTP), which is a cellular mechanism underlying learning and memory. 1-(2-adamantyl)-4-[(4-chlorophenoxy)acetyl]piperazine oxalate has also been found to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the survival and growth of neurons. 1-(2-adamantyl)-4-[(4-chlorophenoxy)acetyl]piperazine oxalate has been shown to reduce the infarct size and improve neurological function in animal models of stroke.
Advantages and Limitations for Lab Experiments
1-(2-adamantyl)-4-[(4-chlorophenoxy)acetyl]piperazine oxalate has several advantages for lab experiments. 1-(2-adamantyl)-4-[(4-chlorophenoxy)acetyl]piperazine oxalate has high purity and good solubility in water and organic solvents. 1-(2-adamantyl)-4-[(4-chlorophenoxy)acetyl]piperazine oxalate is also stable under physiological conditions and can be stored for long periods without degradation. However, 1-(2-adamantyl)-4-[(4-chlorophenoxy)acetyl]piperazine oxalate has some limitations for lab experiments. 1-(2-adamantyl)-4-[(4-chlorophenoxy)acetyl]piperazine oxalate has a short half-life and rapidly metabolized in vivo. 1-(2-adamantyl)-4-[(4-chlorophenoxy)acetyl]piperazine oxalate also exhibits non-specific binding to other receptors, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for the study of 1-(2-adamantyl)-4-[(4-chlorophenoxy)acetyl]piperazine oxalate. One direction is to develop more selective and potent agonists of mGluRs. Another direction is to investigate the role of 1-(2-adamantyl)-4-[(4-chlorophenoxy)acetyl]piperazine oxalate in the regulation of other neurotransmitter systems such as GABA and opioid receptors. A third direction is to explore the potential therapeutic applications of 1-(2-adamantyl)-4-[(4-chlorophenoxy)acetyl]piperazine oxalate in other neurological disorders such as Alzheimer's disease and schizophrenia. Overall, the study of 1-(2-adamantyl)-4-[(4-chlorophenoxy)acetyl]piperazine oxalate has the potential to provide new insights into the pathophysiology of neurological disorders and to develop novel therapeutic strategies.
Synthesis Methods
The synthesis of 1-(2-adamantyl)-4-[(4-chlorophenoxy)acetyl]piperazine oxalate involves the reaction of 1-(2-adamantyl)piperazine with 4-chlorophenoxyacetyl chloride in the presence of a base and a solvent. The resulting product is then treated with oxalic acid to obtain the oxalate salt of 1-(2-adamantyl)-4-[(4-chlorophenoxy)acetyl]piperazine oxalate. This method has been reported to yield 1-(2-adamantyl)-4-[(4-chlorophenoxy)acetyl]piperazine oxalate with high purity and good yield.
Scientific Research Applications
1-(2-adamantyl)-4-[(4-chlorophenoxy)acetyl]piperazine oxalate has been extensively studied for its potential therapeutic applications in various fields such as neurology, psychiatry, and cardiovascular diseases. 1-(2-adamantyl)-4-[(4-chlorophenoxy)acetyl]piperazine oxalate has been shown to exhibit neuroprotective effects in animal models of Parkinson's disease and stroke. 1-(2-adamantyl)-4-[(4-chlorophenoxy)acetyl]piperazine oxalate has also been found to modulate the activity of glutamate receptors, which are involved in the pathophysiology of various neurological disorders.
properties
IUPAC Name |
1-[4-(2-adamantyl)piperazin-1-yl]-2-(4-chlorophenoxy)ethanone;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29ClN2O2.C2H2O4/c23-19-1-3-20(4-2-19)27-14-21(26)24-5-7-25(8-6-24)22-17-10-15-9-16(12-17)13-18(22)11-15;3-1(4)2(5)6/h1-4,15-18,22H,5-14H2;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHLNAWOXGOHYDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2C3CC4CC(C3)CC2C4)C(=O)COC5=CC=C(C=C5)Cl.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31ClN2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2-Adamantyl)piperazin-1-yl]-2-(4-chlorophenoxy)ethanone;oxalic acid |
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